3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine
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Overview
Description
3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is a complex organic compound characterized by its unique benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine typically involves the condensation of appropriate benzylamine derivatives with formaldehyde and phenolic compounds under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine derivatives with additional oxygen-containing groups, while reduction may yield simpler benzoxazine derivatives.
Scientific Research Applications
3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl ketone: An organic compound with two benzyl groups attached to a central carbonyl group.
2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,11.05,9]dodecane: A compound with a similar benzyl structure.
Uniqueness
3,9-Dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
58671-21-9 |
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Molecular Formula |
C28H26N2O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine |
InChI |
InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-25-23-11-14-28-26(24(23)12-13-27(25)31-19-29)18-30(20-32-28)16-22-9-5-2-6-10-22/h1-14H,15-20H2 |
InChI Key |
ZQMYHQFLCMONLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5)OCN1CC6=CC=CC=C6 |
Origin of Product |
United States |
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